4-(4-((4-Chloro-3-(trifluoromethyl)phenyl)carbamoylamino)phenoxy)pyridine-2-carboxylic acid
Overview
Description
4-(4-((4-Chloro-3-(trifluoromethyl)phenyl)carbamoylamino)phenoxy)pyridine-2-carboxylic acid, also known as this compound, is a useful research compound. Its molecular formula is C20H13ClF3N3O4 and its molecular weight is 451.786. The purity is usually 95%.
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Biochemical Analysis
Biochemical Properties
It is known that this compound can be used in the preparation of Sorafenib , an oral multikinase inhibitor used for the treatment of hepatocellular carcinoma, renal carcinoma, and differentiated thyroid carcinoma .
Cellular Effects
Sorafenib, which this compound is used to prepare, has been shown to have significant inhibitory effects on solid tumors, especially hepatocellular carcinoma .
Molecular Mechanism
Sorafenib, which this compound is used to prepare, targets cell surface tyrosine kinase receptors and downstream intracellular kinases that are implicated in tumor cell proliferation and tumor angiogenesis .
Temporal Effects in Laboratory Settings
It is known that Sorafenib, which this compound is used to prepare, has been shown to attenuate tumor growth of human tumor xenografts in immunocompromised mice, reduce tumor angiogenesis, and increase tumor apoptosis in models of hepatocellular carcinoma, renal cell carcinoma, and differentiated thyroid carcinoma .
Dosage Effects in Animal Models
Sorafenib, which this compound is used to prepare, has been shown to have significant inhibitory effects on solid tumors, especially hepatocellular carcinoma .
Metabolic Pathways
Sorafenib, which this compound is used to prepare, is metabolized by cytochrome P450 (CYP) 3A4-mediated oxidation and uridine diphosphate glucuronosyl transferase (UGT) 1A9-mediated glucuronidation .
Transport and Distribution
Sorafenib, which this compound is used to prepare, is known to be distributed widely in the body .
Subcellular Localization
Sorafenib, which this compound is used to prepare, is known to target cell surface tyrosine kinase receptors and downstream intracellular kinases .
Properties
IUPAC Name |
4-[4-[[4-chloro-3-(trifluoromethyl)phenyl]carbamoylamino]phenoxy]pyridine-2-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H13ClF3N3O4/c21-16-6-3-12(9-15(16)20(22,23)24)27-19(30)26-11-1-4-13(5-2-11)31-14-7-8-25-17(10-14)18(28)29/h1-10H,(H,28,29)(H2,26,27,30) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IPCWVRAYBZXUMM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1NC(=O)NC2=CC(=C(C=C2)Cl)C(F)(F)F)OC3=CC(=NC=C3)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H13ClF3N3O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
451.8 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1012058-78-4 | |
Record name | 4-(4-((4-Chloro-3-(trifluoromethyl)phenyl)carbamoylamino)phenoxy)pyridine-2-carboxylic acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1012058784 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 4-(4-((4-CHLORO-3-(TRIFLUOROMETHYL)PHENYL)CARBAMOYLAMINO)PHENOXY)PYRIDINE-2-CARBOXYLIC ACID | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/O9ZAV58U4C | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details
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